![molecular formula C12H11Cl2N3 B1467323 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine CAS No. 1111849-95-6](/img/structure/B1467323.png)
6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Antimycobacterial Activity
This compound has been studied for its potential in treating tuberculosis (TB). The structural similarity to pyrazinamide, a first-line anti-TB drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that analogs of pyrazinecarboxamide derivatives show promise in exhibiting higher anti-TB activity .
Antifungal Applications
The chloro and methyl substitutions on the pyrimidine ring may contribute to antifungal properties. While specific studies on this compound are limited, related structures have demonstrated efficacy against fungal strains such as Trichophyton mentagrophytes .
Antibacterial Properties
Though the referenced studies did not show significant activity against tested bacterial strains for similar compounds, the structural framework of 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine could be modified to enhance its antibacterial properties. Further research could explore this potential application .
Photosynthesis-Inhibiting Activity
Compounds with similar structures have been evaluated for their ability to inhibit photosynthesis in plants. This application could be relevant in the development of herbicides or studying the impact of chemicals on plant growth .
Synthesis of Derivatives for Medicinal Chemistry
The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives. These derivatives can be screened for various biological activities, contributing to the discovery of new therapeutic agents .
Non-Toxicity to Human Cells
Preliminary studies on related compounds have shown non-toxicity to human cells, such as HEK-293 (human embryonic kidney) cells. This suggests that derivatives of 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine could be safe for further medicinal exploration .
properties
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-8-16-11(14)6-12(17-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUZANZIGDKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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